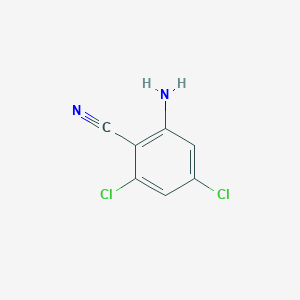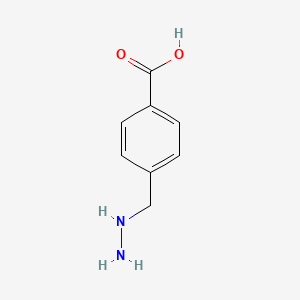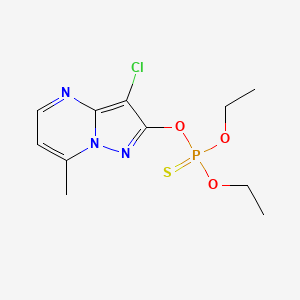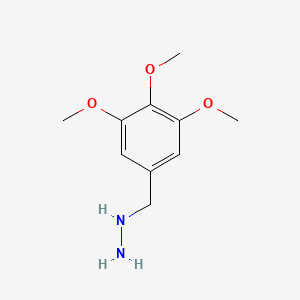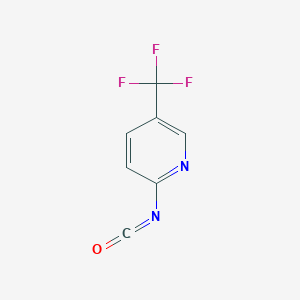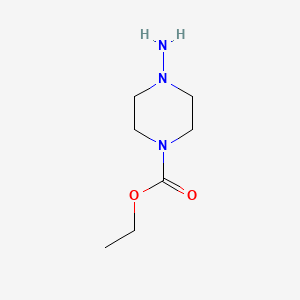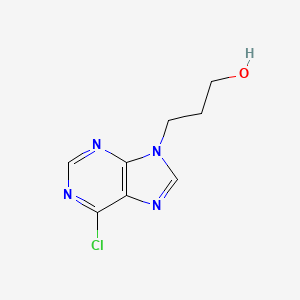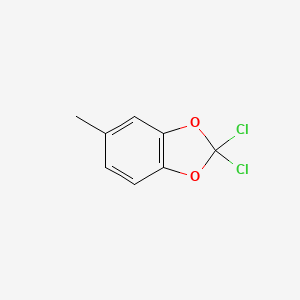
4-氨基异喹啉-1-腈
概述
描述
4-Aminoisoquinoline-1-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H7N3. It features an isoquinoline core structure with an amino group at the 4-position and a nitrile group at the 1-position.
科学研究应用
4-Aminoisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of antimalarial and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
4-Aminoisoquinoline-1-carbonitrile is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium parasites , which cause malaria . These compounds interact with the parasite’s heme detoxification pathway, disrupting its survival and proliferation .
Mode of Action
The compound’s mode of action is multi-factorial. It has the ability to target lipids, inhibit the formation of haemozoin (a by-product of heme metabolism in the parasite), and generate reactive oxygen species . By inhibiting haemozoin formation, the compound prevents the detoxification of free heme, which is toxic to the parasite .
Biochemical Pathways
The affected biochemical pathway is the heme detoxification pathway in Plasmodium parasites . The disruption of this pathway leads to an accumulation of toxic free heme, which damages the parasite and prevents its proliferation .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is brain-permeant . It is also an inhibitor of CYP1A2 and CYP3A4, enzymes involved in drug metabolism .
Result of Action
The result of the compound’s action is the inhibition of Plasmodium parasite growth and proliferation , leading to the prevention and treatment of malaria . This is achieved through the disruption of the parasite’s heme detoxification pathway .
生化分析
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 and CYP3A4 enzymes
Cellular Effects
Derivatives of 4-aminoquinoline, a related compound, have been found to have anti-malarial, anti-asthmatic, antibacterial, anti-fungal, antiviral, and anti-inflammatory properties . These effects are likely due to the influence of these compounds on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with CYP1A2 and CYP3A4 enzymes, potentially leading to enzyme inhibition or activation
Temporal Effects in Laboratory Settings
It is known that the compound has a high stability and is not prone to rapid degradation .
Metabolic Pathways
It is known to interact with CYP1A2 and CYP3A4 enzymes, suggesting that it may be involved in the metabolism of drugs and other xenobiotics .
准备方法
The synthesis of 4-Aminoisoquinoline-1-carbonitrile can be achieved through various methods. One common approach involves the reaction of arynes with 4,5-disubstituted oxazoles via a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is advantageous due to its transition-metal-free conditions and moderate to excellent yields.
Industrial production methods often focus on optimizing reaction conditions to achieve high purity and yield. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
化学反应分析
4-Aminoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions typically yield amino-substituted isoquinolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or nitrile positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides.
相似化合物的比较
4-Aminoisoquinoline-1-carbonitrile can be compared with other similar compounds such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities.
Isoquinoline derivatives: These compounds share the isoquinoline core and exhibit diverse biological activities
The uniqueness of 4-Aminoisoquinoline-1-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-aminoisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-10-8-4-2-1-3-7(8)9(12)6-13-10/h1-4,6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGQDQQFHALOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619246 | |
| Record name | 4-Aminoisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573758-69-7 | |
| Record name | 4-Aminoisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

